

Application Note: Spectroscopic Characterization of Novel (6-Methoxypyridin-2-YL)methanol Derivatives

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Compound of Interest

Compound Name: (6-Methoxypyridin-2-YL)methanol

Cat. No.: B151914

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the spectroscopic characterization of novel **(6-Methoxypyridin-2-YL)methanol** derivatives, a class of compounds with significant potential in pharmaceutical development.[\[1\]](#)[\[2\]](#) Detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy are presented. This guide includes representative data, standardized experimental workflows, and potential biological pathway interactions to facilitate structural elucidation and further investigation of these promising molecules.

Representative Spectroscopic Data

The following tables summarize representative quantitative data expected from the spectroscopic analysis of a novel derivative, herein designated as Compound-MMPPM, a hypothetical **(6-Methoxypyridin-2-YL)methanol** derivative.

Table 1: ^1H NMR (400 MHz, CDCl_3) Spectroscopic Data for Compound-MMPPM

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.65	t	1H	H-4 (Pyridine Ring)
7.20	d	1H	H-5 (Pyridine Ring)
6.80	d	1H	H-3 (Pyridine Ring)
4.75	s	2H	-CH ₂ OH
3.95	s	3H	-OCH ₃
2.50	br s	1H	-OH

Table 2: ^{13}C NMR (100 MHz, CDCl_3) Spectroscopic Data for Compound-MMPM

Chemical Shift (δ) ppm	Assignment
164.0	C-6 (Pyridine Ring)
158.5	C-2 (Pyridine Ring)
139.0	C-4 (Pyridine Ring)
112.0	C-5 (Pyridine Ring)
108.0	C-3 (Pyridine Ring)
64.5	-CH ₂ OH
53.5	-OCH ₃

Table 3: FT-IR and Mass Spectrometry Data for Compound-MMPM

Spectroscopic Technique	Parameter	Value	Interpretation
FT-IR	Wavenumber (cm ⁻¹)	~3400 (broad)	O-H stretch (alcohol)
~3050	C-H stretch (aromatic)		
~2950, ~2850	C-H stretch (aliphatic)		
~1600, ~1470	C=C, C=N stretch (pyridine ring)		
~1250, ~1030	C-O stretch		
Mass Spectrometry (EI)	Molecular Ion [M] ⁺	m/z 153	Molecular Weight of C ₈ H ₁₁ NO ₂
Major Fragments	m/z 122, 94	Loss of -OCH ₃ , -CH ₂ OH	

Table 4: UV-Vis Spectroscopic Data for Compound-MMPM

Solvent	λ _{max} (nm)	Molar Absorptivity (ε)
Ethanol	275	~8,500 M ⁻¹ cm ⁻¹

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. Spectroscopic analysis is a cornerstone of modern drug development, providing critical information on structure, purity, and concentration.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed molecular structure of pharmaceutical compounds.[\[5\]](#)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

- NMR Spectrometer (e.g., Bruker 400 MHz)
- 5 mm NMR tubes
- Deuterated solvent (e.g., Chloroform-d, CDCl_3)
- Internal standard (e.g., Tetramethylsilane, TMS)
- Volumetric flasks and micropipettes
- Sample of the **(6-Methoxypyridin-2-YL)methanol** derivative

Protocol:

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of CDCl_3 containing 0.03% TMS in a clean, dry NMR tube.
- Spectrometer Setup:
 - Insert the sample into the spectrometer.
 - Lock onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity. For samples without a deuterated solvent, shimming can be performed on the FID or the spectrum itself.[6]
- ^1H NMR Acquisition:
 - Acquire the spectrum using standard parameters (e.g., 30° pulse, 2-second acquisition time, 1-second relaxation delay).
 - Co-add 16-32 scans to improve the signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Use a 45° pulse and a relaxation delay of 2 seconds.

- Co-add 1024-4096 scans, as the ^{13}C nucleus is less sensitive than ^1H .[\[7\]](#)
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
 - Phase the spectra and perform baseline correction.
 - Calibrate the ^1H and ^{13}C spectra using the TMS signal at 0.00 ppm.
 - Integrate the signals in the ^1H spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[\[8\]](#)[\[9\]](#)

Objective: To identify the key functional groups in the derivative.

Materials and Equipment:

- FT-IR Spectrometer with a detector (e.g., DTGS)
- Sample holder (e.g., KBr pellet press or ATR crystal)
- Potassium Bromide (KBr), IR-grade
- Spatula and mortar/pestle
- Sample of the derivative

Protocol:

- Background Spectrum: Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric and instrumental contributions.
- Sample Preparation (KBr Pellet Method):
 - Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder in a mortar.

- Grind the mixture thoroughly to a fine powder.
- Press the powder into a thin, transparent pellet using a hydraulic press.
- Spectrum Acquisition:
 - Place the KBr pellet in the sample holder.
 - Acquire the FT-IR spectrum, typically over a range of 4000-400 cm^{-1} .[\[10\]](#)
 - Co-add 16-32 scans to achieve a good signal-to-noise ratio.
- Data Analysis:
 - Identify the characteristic absorption bands corresponding to the functional groups (e.g., O-H, C-H, C=N, C-O).

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, providing information on molecular weight and structure.[\[5\]](#)

Objective: To determine the molecular weight and analyze the fragmentation pattern of the derivative.

Materials and Equipment:

- Mass Spectrometer with an ionization source (e.g., Electron Ionization - EI)
- Direct insertion probe or a coupled system (e.g., GC-MS)
- Solvent for sample dissolution (e.g., Methanol, HPLC-grade)
- Vials and syringes

Protocol:

- Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent.

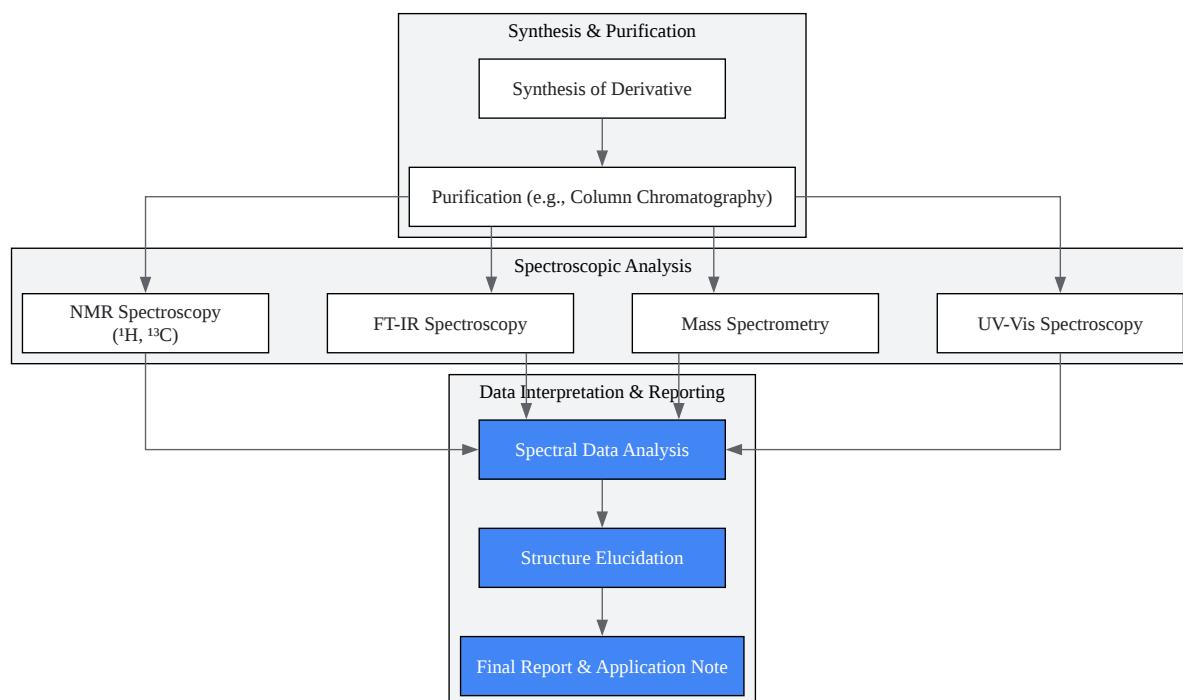
- Instrument Setup:
 - Calibrate the mass analyzer using a known standard.
 - Set the ion source parameters (e.g., Electron energy at 70 eV for EI).
 - Set the mass scan range (e.g., m/z 40-500).
- Sample Introduction: Introduce the sample into the ion source via the direct insertion probe or by injection into the GC-MS system.
- Data Acquisition: Acquire the mass spectrum. The peak with the highest m/z value often corresponds to the molecular ion $[M]^+$.
- Data Analysis:
 - Identify the molecular ion peak to confirm the molecular weight.
 - Analyze the fragmentation pattern to gain structural insights. The difference in mass between the molecular ion and fragment ions corresponds to the loss of specific neutral fragments.

Workflows and Biological Pathways

Visual representations of experimental workflows and potential biological interactions are crucial for planning and interpretation.

General Characterization Workflow

The overall process from a newly synthesized compound to its full spectroscopic characterization follows a logical progression.

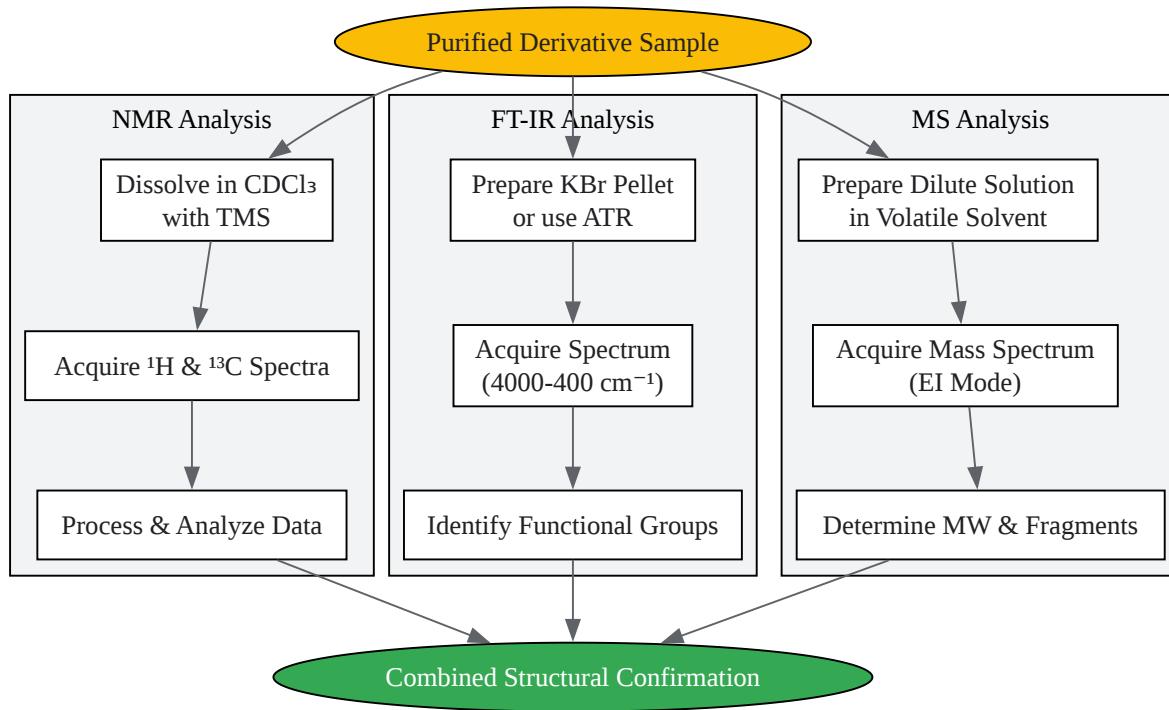


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Caption: Workflow for synthesis and spectroscopic characterization.

Spectroscopic Analysis Workflow

This diagram details the parallel steps involved in preparing and analyzing a sample using multiple spectroscopic techniques.

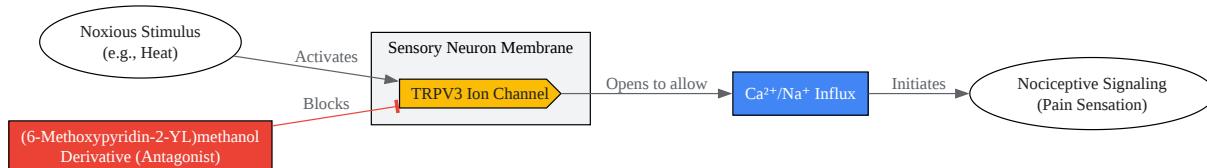


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Caption: Parallel workflow for multi-technique spectroscopic analysis.

Potential Biological Signaling Pathway

Some (Pyridin-2-yl)methanol derivatives have been identified as antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is implicated in pain sensation.^[1] The diagram below illustrates a simplified hypothetical pathway.

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